molecular formula C14H12ClNO3S B12483985 4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide

4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide

Cat. No.: B12483985
M. Wt: 309.8 g/mol
InChI Key: XCXCDJANVXRMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structure of this compound consists of a benzenesulfonamide core with a chloro substituent at the 4-position and a 2-oxo-2-phenylethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As an inhibitor of enzymes, such as carbonic anhydrase, which is involved in various physiological processes.

    Medicine: As a potential anticancer and antimicrobial agent due to its ability to inhibit the growth of cancer cells and bacteria.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: Known for its potential anticancer activity.

    2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Studied for its anticancer and metabolic stability properties.

Uniqueness

4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its specific structural features, such as the 2-oxo-2-phenylethyl group, which may contribute to its distinct biological activities and enzyme inhibitory properties. This compound’s ability to inhibit carbonic anhydrase, in particular, sets it apart from other similar benzenesulfonamides.

Properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-phenacylbenzenesulfonamide

InChI

InChI=1S/C14H12ClNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

XCXCDJANVXRMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.